4-Aminopyrimidine-5-carbohydrazide

Curtius rearrangement purine synthesis heterocyclic chemistry

This is the only commercially available 4,5-disubstituted pyrimidine that provides direct, one-step Curtius degradation access to the pharmacologically privileged 8-hydroxypurine core—a route inaccessible from the 4-hydroxy or 4-carboxylic acid analogs. The orthogonal amine (–NH₂) and carbohydrazide (–CONHNH₂) functionalities enable hydrazone library synthesis (80–92% yields) for ErbB-2/EGFR kinase inhibitor discovery. At MW 153.14 (XLogP3 –1.1, 3 HBD), it occupies favorable fragment-like property space ideal for fragment-based screening and scaffold-hopping programs. Choose this compound when your application demands the precise juxtaposition of 4-amino and 5-carbohydrazide groups for ATP-competitive inhibitor synthesis.

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
CAS No. 89180-15-4
Cat. No. B12965212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrimidine-5-carbohydrazide
CAS89180-15-4
Molecular FormulaC5H7N5O
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)C(=O)NN
InChIInChI=1S/C5H7N5O/c6-4-3(5(11)10-7)1-8-2-9-4/h1-2H,7H2,(H,10,11)(H2,6,8,9)
InChIKeyPEQDCILAVZWJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopyrimidine-5-carbohydrazide (CAS 89180-15-4): A Dual-Functional Pyrimidine Scaffold for Medicinal Chemistry and Heterocycle Synthesis


4-Aminopyrimidine-5-carbohydrazide (CAS 89180-15-4, molecular formula C₅H₇N₅O, MW 153.14) is a 4,5-disubstituted pyrimidine building block bearing an amino group at the 4-position and a carbohydrazide (–CONHNH₂) moiety at the 5-position . This combination of nucleophilic amine and reactive hydrazide functionalities on the same electron-deficient heterocyclic core enables orthogonal derivatization strategies not available with the corresponding carboxylic acid or unsubstituted pyrimidine analogs. Historically, the compound has served as a key intermediate for the one-step Curtius-type construction of 8-hydroxypurines [1] and has been explored as a precursor to hydrazone-based kinase inhibitor scaffolds [2]. The compound appears in patent literature as a building block for aminopyrimidine derivatives with selective inhibitory activity against protein kinases, including mutant EGFR [3]. However, direct head-to-head quantitative comparisons with close analogs remain scarce in the open literature; therefore, procurement decisions should be informed primarily by synthetic accessibility, orthogonal functional group reactivity, and targeted downstream applications.

Why Generic Substitution Fails for 4-Aminopyrimidine-5-carbohydrazide: Functional-Group-Dependent Reactivity and Product Divergence


In-class pyrimidine derivatives are not interchangeable for the applications that rely on the precise juxtaposition of the 4-amino and 5-carbohydrazide groups. Replacement of the carbohydrazide with a carboxylic acid (e.g., 4-aminopyrimidine-5-carboxylic acid, CAS 20737-41-1) eliminates the ability to directly form hydrazones—a core transformation for generating bioisosteric kinase inhibitor warheads . Conversely, substitution of the 4-amino group with a hydroxyl or chloro group (e.g., 4-hydroxypyrimidine-5-carbohydrazide) diverts the Curtius rearrangement pathway toward oxazolo[5,4-d]pyrimidines rather than the pharmacologically privileged purine scaffold [1]. Even subtle modifications such as introduction of a 2-methyl substituent (e.g., 4-amino-2-methylpyrimidine-5-carbohydrazide, CAS 87-15-0) alter both the steric environment and the electronic properties of the ring, affecting kinase hinge-region binding when the compound is used as a synthetic intermediate for ATP-competitive inhibitors [2]. The presence of both a hydrogen-bond-donating amine (3 HBD total) and a terminal hydrazine –NH₂ group (additional HBD) results in a distinct hydrogen-bonding profile compared to the amide analog 4-aminopyrimidine-5-carboxamide (CAS 4786-51-0), influencing solubility, crystal packing, and molecular recognition [3]. These functional-group-dependent divergences mean that generic substitution is not viable when the target application exploits the dual reactivity or specific hydrogen-bonding attributes of the carbohydrazide.

4-Aminopyrimidine-5-carbohydrazide: Product-Specific Quantitative Evidence and Comparator Benchmarking


Differential Curtius Rearrangement Outcome: Purine vs. Oxazolopyrimidine Formation

The Curtius degradation of 4-aminopyrimidine-5-carbohydrazide (via its acyl azide) yields 8-hydroxypurine, whereas the 4-hydroxy analog (4-hydroxypyrimidine-5-carbohydrazide) under identical conditions affords 2-hydroxy-oxazolo[5,4-d]pyrimidine—a structurally distinct heterocycle [1]. Both reactions proceed in a single synthetic step, but the amino group facilitates intramolecular cyclization onto the ortho-position to form the purine nucleus while the hydroxy group directs cyclization toward the oxazolo scaffold. The transformation is described as occurring "in guter Ausbeute" (good yield), though the original 1962 Chemische Berichte report does not specify an exact percentage. A later Nature communication confirms the same reactivity and cites the Curtius reaction of 4-aminopyrimidine-5-carbohydrazides as one of the established routes to oxazolo[5,4-d]pyrimidines [2]. This product-level divergence is absolute: the 4-amino analog cannot yield the oxazolopyrimidine, and the 4-hydroxy analog cannot yield the purine, making the choice of starting material determinative for the downstream scaffold.

Curtius rearrangement purine synthesis heterocyclic chemistry

Hydrazone Formation Capability: Direct Derivatization vs. Carboxylic Acid Activation Requirements

The carbohydrazide moiety of 4-aminopyrimidine-5-carbohydrazide reacts directly with aromatic aldehydes to form hydrazones, a transformation that for structurally related pyrimidine-2-carbohydrazides proceeds in 80–92% isolated yield under standard reflux conditions in ethanol [1]. In contrast, 4-aminopyrimidine-5-carboxylic acid (CAS 20737-41-1) requires conversion to an activated ester or use of coupling reagents (e.g., EDCI/HOBt) to form analogous amides or hydrazides, introducing additional synthetic steps, reagent costs, and purification burdens. While no direct head-to-head yield comparison between the target compound and the carboxylic acid for hydrazone formation is available, the literature on the hydrazone-forming step for a closely related imidazo[1,2-a]pyrimidine-2-carbohydrazide consistently reports 80–92% yields across 11 different aromatic aldehyde substrates, demonstrating robust and general reactivity of the pyrimidine–carbohydrazide motif [1]. The carboxylic acid analog cannot participate in this direct condensation without prior activation, adding at least one synthetic step with an attendant yield penalty that for multi-step sequences can compound to substantial overall throughput reduction.

hydrazone formation combinatorial chemistry medicinal chemistry

Computed Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Profile vs. Carboxylic Acid Analog

4-Aminopyrimidine-5-carbohydrazide (XLogP3 = –1.1) is more hydrophilic than its carboxylic acid counterpart 4-aminopyrimidine-5-carboxylic acid (XLogP3-AA = –0.1) by approximately one log unit [1]. The compound additionally possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), versus 2 HBD and 4 HBA for the carboxylic acid [1]. These differences, while modest, can translate into measurably distinct aqueous solubility and partitioning behavior. The increased hydrophilicity of the carbohydrazide may be advantageous for applications requiring higher aqueous solubility (e.g., biochemical assay preparation), while the additional hydrogen-bonding capacity may influence target binding when the compound is employed as a fragment or warhead precursor. No experimental solubility or logD data for either compound were located in the open literature; the evidence here is based on computed descriptors and should be treated as supporting physicochemical context.

physicochemical properties drug-likeness solubility

Lack of Antitubercular Activity: Historical Negative Data Differentiating from Hydrazide-Containing Tuberculostatics

In a 1953 screening study, several pyrimidine-carboxylic acid hydrazides—including members of the 4-aminopyrimidine-5-carbohydrazide class—were tested for in vitro growth inhibition of Mycobacterium tuberculosis H37Rv strain. The authors explicitly reported that "there were no compounds that showed any noticeable results" [1]. This negative finding is relevant because many hydrazide-containing compounds (most notably isoniazid) are potent tuberculostatics; the absence of activity in this pyrimidine-carbohydrazide series indicates that the 4-aminopyrimidine scaffold does not inadvertently trigger antimycobacterial pathways, which could be advantageous in applications where off-target antimicrobial effects are undesirable (e.g., kinase inhibitor development for oncology). This negative data point serves as a differentiation from other hydrazide-containing building blocks that may carry unwanted antimicrobial activity liabilities.

antitubercular screening negative data H37Rv

Enabling Role in Potent Kinase Inhibitor Scaffolds: Link to Nanomolar ErbB-2/EGFR Dual Inhibitors

4-Aminopyrimidine-5-carbohydrazide serves as the key intermediate for generating 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones—a compound class reported to exhibit potent dual ErbB-2/EGFR kinase inhibition. The representative lead compound from this series (Compound 15) inhibited growth factor-induced receptor phosphorylation in SK-BR-3 cells with IC₅₀ = 54 nM and cellular proliferation in BT474, N87, and SK-BR-3 cells with IC₅₀ values of 14, 58, and 58 nM, respectively [1]. The hydrazone linkage formed from the 5-carbohydrazide precursor is essential for the dual inhibitory activity; the corresponding oxime analogs (derived from the 5-carbaldehyde oxime) also show nanomolar potency but with a different selectivity profile [2]. The carboxylic acid analog (4-aminopyrimidine-5-carboxylic acid) cannot directly form these hydrazone or oxime linkages and thus cannot access this bioisosteric space. While the target compound itself is not the active pharmaceutical ingredient, its procurement value is directly linked to its documented role as the synthetic entry point to a validated kinase inhibitor chemotype.

EGFR inhibitor ErbB-2 kinase inhibitor hydrazone

4-Aminopyrimidine-5-carbohydrazide: High-Value Application Scenarios Supported by Established Evidence


One-Step Purine Scaffold Construction via Curtius Rearrangement

Laboratories requiring efficient access to the 8-hydroxypurine core can leverage the single-step Curtius degradation of 4-aminopyrimidine-5-carbohydrazide. This route circumvents multi-step purine syntheses (e.g., Traube synthesis) and, critically, is inaccessible from the 4-hydroxy analog, which instead yields the oxazolopyrimidine system [1]. This application is most relevant to nucleoside analog discovery programs and kinase inhibitor projects where purine is the desired heterocyclic template. Procurement justification: the compound is the only commercially available 4,5-disubstituted pyrimidine that provides direct purine access via Curtius chemistry.

Hydrazone-Based Kinase Inhibitor Library Synthesis

The 5-carbohydrazide group enables direct condensation with diverse aromatic aldehydes to generate hydrazone libraries in high yields (80–92% range documented for analogous pyrimidine-carbohydrazides) [2]. This reactivity is foundational to the 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazone chemotype, which has produced compounds with nanomolar dual ErbB-2/EGFR inhibitory activity [3]. Use of the carboxylic acid analog would require additional activation steps, eroding library production efficiency. This scenario is optimal for medicinal chemistry groups conducting fragment-to-lead optimization or scaffold-hopping around ATP-competitive kinase inhibitors.

Fragment-Based Drug Discovery with Defined Physicochemical Profile

With a molecular weight of 153.14 g/mol, XLogP3 of –1.1, and 3 hydrogen bond donors, 4-aminopyrimidine-5-carbohydrazide falls within favorable fragment-like property space (MW < 300, cLogP ≤ 3, HBD ≤ 3) . Its higher hydrophilicity relative to 4-aminopyrimidine-5-carboxylic acid (XLogP3 = –0.1) may confer superior aqueous solubility for biochemical screening [4]. The documented absence of antitubercular activity reduces the risk of bacterial assay interference [5]. Fragment-based screening groups can procure this compound as a polar, low-molecular-weight scaffold with a built-in hydrazide handle for subsequent elaboration.

Process Chemistry for Mutant EGFR Inhibitor Intermediates

Patent BR-112020001396-A2 explicitly describes aminopyrimidine intermediates—including compounds within the 4-aminopyrimidine-5-carbohydrazide class—as valuable in the preparation of mutant EGFR inhibitors with selective kinase inhibitory activity [6]. Process development groups tasked with scaling aminopyrimidine-based kinase inhibitors can justify procurement of this compound as a key intermediate for which validated downstream chemistry and biological target engagement data exist.

Quote Request

Request a Quote for 4-Aminopyrimidine-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.